molecular formula C12H14N8O4 B12721098 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide CAS No. 127880-87-9

4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide

Cat. No.: B12721098
CAS No.: 127880-87-9
M. Wt: 334.29 g/mol
InChI Key: BCPNQDQDFLHWOD-ADVRJHOBSA-N
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Description

4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, hydroxyl groups, and a pyrrolo-pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the azido group and hydroxyl groups through specific reagents and conditions. Common reagents used in these steps include azides, hydroxylating agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the azido group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules. The azido group, in particular, can be used in bioorthogonal chemistry for labeling and tracking biological processes.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide exerts its effects would depend on its specific interactions with molecular targets. The azido group may participate in click chemistry reactions, while the pyrrolo-pyrimidine core may interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid: Lacks the azido and hydroxyl groups.

    7-(3-Azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine: Lacks the amino and carboxylic acid groups.

Uniqueness

The presence of both the azido group and the hydroxyl groups in the tetrahydrofuran ring, along with the pyrrolo-pyrimidine core, makes this compound unique. These functional groups provide diverse reactivity and potential for various applications.

Properties

CAS No.

127880-87-9

Molecular Formula

C12H14N8O4

Molecular Weight

334.29 g/mol

IUPAC Name

4-amino-7-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H14N8O4/c13-9-6-4(10(14)23)1-20(11(6)17-3-16-9)12-7(18-19-15)8(22)5(2-21)24-12/h1,3,5,7-8,12,21-22H,2H2,(H2,14,23)(H2,13,16,17)/t5-,7+,8-,12-/m1/s1

InChI Key

BCPNQDQDFLHWOD-ADVRJHOBSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N)C(=O)N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N=[N+]=[N-])N)C(=O)N

Origin of Product

United States

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